H3PO4 methanol
Description
Conceptualizing the Interaction between Phosphoric Acid and Methanol (B129727)
The interaction between phosphoric acid, a tribasic acid, and methanol, a primary alcohol, is multifaceted. oup.com Phosphoric acid can act as a proton donor (a Brønsted acid), initiating reactions by protonating the hydroxyl group of methanol. youtube.commasterorganicchemistry.com This protonation converts the poor leaving group (-OH) into a much better one (-OH₂⁺), facilitating subsequent reactions. masterorganicchemistry.com The lone pair of electrons on the oxygen atom of methanol's hydroxyl group makes it weakly basic, allowing it to accept a proton from a strong acid like phosphoric acid. libretexts.org
Furthermore, the interaction can lead to the formation of hydrogen bonds between the two molecules. The system's behavior can be influenced by factors such as concentration, temperature, and pressure. For instance, in aqueous solutions, the degree of ionization of phosphoric acid and the solvation of the species play crucial roles. In non-aqueous or highly concentrated conditions, direct molecular interactions and self-condensation of phosphoric acid become more prominent. wikipedia.orgsci-hub.se
Overview of Key Reaction Pathways and Catalytic Roles
The phosphoric acid-methanol system is primarily characterized by two main reaction pathways: esterification and dehydration.
Esterification: Phosphoric acid reacts with methanol to form phosphate (B84403) esters. pearson.com As a tribasic acid, one molecule of H₃PO₄ can react with one, two, or three molecules of methanol to produce monomethyl phosphate, dimethyl phosphate, and trimethyl phosphate, respectively. oup.com This reaction is an equilibrium process, and the formation of the monoester can be challenging to observe under ambient conditions due to its instability and tendency to hydrolyze. oup.com High pressure has been shown to significantly promote the esterification reaction between phosphoric acid and methanol. researchgate.netoup.com
Dehydration: Phosphoric acid is a well-known catalyst for the dehydration of alcohols. youtube.comlibretexts.org In the case of methanol, this dehydration can lead to the formation of dimethyl ether (DME). google.comacs.org This reaction is of significant industrial interest as DME is considered a clean alternative fuel. nih.gov The catalytic process involves the protonation of methanol by phosphoric acid, followed by the reaction of a second methanol molecule with the protonated species to form DME and water. core.ac.uk
Phosphoric acid's catalytic activity can be enhanced by supporting it on various materials like alumina (B75360) or activated carbon. google.comacs.org These supports can provide a high surface area and modify the acid strength, influencing the catalyst's performance and stability. core.ac.ukresearchgate.net
Historical Evolution and Contemporary Relevance of Research in H₃PO₄-Methanol Chemistry
Historically, research into the reactions of alcohols with acids like phosphoric acid laid the groundwork for understanding fundamental organic reaction mechanisms such as elimination and substitution. masterorganicchemistry.com The use of phosphoric acid as a catalyst for dehydration has been a long-standing practice in chemical synthesis. libretexts.orggoogle.com Early research also explored the esterification of phosphoric acid with various alcohols. sciencemadness.org
In contemporary research, the focus has shifted towards optimizing catalytic processes for industrial applications. The synthesis of dimethyl ether from methanol using phosphoric acid-based catalysts is a major area of investigation, driven by the demand for cleaner fuels. nih.govmdpi.commdpi.com Researchers are exploring novel catalyst formulations, such as those incorporating zirconium or supported on mesoporous carbons, to improve efficiency and catalyst lifetime. acs.orgnih.gov
Furthermore, the role of phosphoric acid and its derivatives as catalysts in more complex organic transformations is an active field of study. Chiral phosphoric acids, for example, have emerged as powerful catalysts for asymmetric synthesis. acs.orgacs.org The fundamental understanding of the interactions within the H₃PO₄-methanol system continues to be relevant for developing new synthetic methodologies and for applications in areas like materials science, where phosphoric acid is used in the modification of polymers for fuel cell membranes. mdpi.comrsc.org
Detailed Research Findings
Esterification under High Pressure
Research has demonstrated that high pressure can significantly drive the esterification reaction between phosphoric acid and methanol. A study conducted at 6 GPa and 25 °C reported the formation of monomethyl phosphate and dimethyl phosphate with yields of 17.0% and 0.3%, respectively. researchgate.netoup.com The yield of monomethyl phosphate under these high-pressure conditions was found to be 34 times higher than at ambient pressure. researchgate.net The formation of ice VII, a high-pressure phase of ice, is believed to be a driving force for this reaction by concentrating the reactants. oup.comoup.com
| Product | Yield at 6 GPa and 25 °C |
| Monomethyl Phosphate | 17.0% researchgate.netoup.com |
| Dimethyl Phosphate | 0.3% researchgate.netoup.com |
Catalytic Dehydration to Dimethyl Ether (DME)
Phosphoric acid and its derivatives are effective catalysts for the dehydration of methanol to produce dimethyl ether. A common industrial method utilizes a phosphoric acid-alumina catalyst. google.com However, this catalyst can suffer from deactivation due to coke formation. google.comacs.org
Recent research has focused on developing more stable and active catalysts. For instance, a phosphorus-containing mesoporous carbon catalyst, prepared by activating olive stone with H₃PO₄, has shown high stability and a selectivity towards DME of 95% at 300 °C. acs.org The presence of oxygen in the reaction stream was found to prevent coke deposition. acs.org
Another approach involves modifying activated carbons with zirconium dioxide (ZrO₂). A catalyst with 7% ZrO₂ supported on an activated carbon prepared with phosphoric acid exhibited high methanol conversion and a DME selectivity greater than 96% at temperatures as high as 400 °C. core.ac.uk The active sites are believed to be P-O-Zr groups on the carbon surface. core.ac.uk
| Catalyst System | Operating Temperature | DME Selectivity | Methanol Conversion |
| Phosphorus-Containing Mesoporous Carbon | 300 °C | 95% acs.org | 20% (steady-state) acs.org |
| 7% ZrO₂ on H₃PO₄-activated carbon | 400 °C | >96% core.ac.uk | High core.ac.uk |
| Zr-loaded P-containing activated carbon | 250-450 °C | >95% nih.gov | Increases with Zr loading nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
CH7O5P |
|---|---|
Molecular Weight |
130.04 g/mol |
IUPAC Name |
methanol;phosphoric acid |
InChI |
InChI=1S/CH4O.H3O4P/c1-2;1-5(2,3)4/h2H,1H3;(H3,1,2,3,4) |
InChI Key |
LBDROUOCQSGOFI-UHFFFAOYSA-N |
Canonical SMILES |
CO.OP(=O)(O)O |
Origin of Product |
United States |
Esterification Reactions: Synthesis and Characterization of Methyl Phosphates
Formation of Monomethyl Phosphate (B84403)
Monomethyl phosphate is the initial product of the esterification between phosphoric acid and methanol (B129727). Its synthesis can be achieved through various methods, with direct esterification being the most straightforward approach.
Direct esterification involves the reaction of phosphoric acid (H₃PO₄) with methanol (CH₃OH). This reaction is typically an equilibrium process where a molecule of water is eliminated for each ester bond formed. To drive the reaction towards the product side, an excess of one reactant (usually methanol) can be used, or the water formed can be removed from the reaction mixture, often by azeotropic distillation with a water-entraining agent like toluene (B28343) or xylene. google.com
The reaction can be catalyzed by an acid, although phosphoric acid can act as its own catalyst. In some methodologies, a mixture of phosphoric acid and phosphorus pentoxide (P₂O₅) is used as the phosphorylating agent to synthesize alkyl phosphate monoesters with high selectivity. google.com The reaction conditions, such as temperature and pressure, are critical in determining the rate and yield of monomethyl phosphate. For instance, the direct esterification of o-phosphoric acid with various alcohols is often carried out at temperatures between 130°C and 250°C. google.com
Another approach for synthesizing monomethyl phosphate involves a multi-step process starting from dichloromethyl phosphate and silver nitrate, followed by reaction with cyclohexylamine (B46788) to isolate the monomethyl phosphate salt. scispace.com
Remarkably, high pressure has been found to significantly promote the esterification of phosphoric acid with methanol. Research has demonstrated that applying high pressure can lead to a dramatic increase in the yield of methyl phosphates, even at room temperature. In one study, the reaction between phosphoric acid and methanol was conducted at a pressure of 6 Gigapascals (GPa) and a temperature of 25°C. researchgate.netoup.com
The results showed a marked increase in product formation compared to ambient conditions. The yield of monomethyl phosphate under these high-pressure conditions was 17.0%, which is reported to be at least 34 times higher than the yield under normal atmospheric pressure. researchgate.netoup.comoup.com The formation of dimethyl phosphate was also observed, albeit at a much lower yield of 0.3%. researchgate.netoup.com
It is proposed that the driving force behind this pressure-induced reaction is the concurrent crystallization of water into its high-pressure phase, ice VII. researchgate.netoup.com The formation of ice VII crystals effectively removes water from the liquid phase, which concentrates the phosphoric acid and methanol reactants. This shift in concentration drives the chemical equilibrium towards the formation of the ester products, in accordance with Le Chatelier's principle. oup.com
| Compound | Yield at 6 GPa, 25°C (%) | Yield at Ambient Pressure (%) | Fold Increase |
|---|---|---|---|
| Monomethyl Phosphate | 17.0 | ~0.5 | ~34x |
| Dimethyl Phosphate | 0.3 | Not reported/negligible | N/A |
Direct Esterification Methodologies
Synthesis of Dimethyl Phosphate
The synthesis of dimethyl phosphate can be achieved through several routes. While it is a minor product in the direct high-pressure esterification of phosphoric acid researchgate.netoup.com, other methods are employed for its targeted synthesis. One common industrial method involves the reaction of phosphorus trichloride (B1173362) with methanol. epa.govgoogle.com This process is typically carried out in a closed system.
Alternative laboratory and industrial syntheses include:
Reacting phosphorus oxychloride (POCl₃) with two moles of methanol in the presence of an HCl acceptor like pyridine (B92270) or triethylamine. researchgate.net
A multi-step process starting with the reaction of phosphoric acid and methanol to form O,O-diethyl phosphoric acid, which is then treated with sulphuryl chloride and subsequently with methanol again. researchgate.net
The rearrangement of trimethyl phosphite (B83602), which can be catalyzed by Lewis acids or methylating reagents under pressurized and heated conditions, to yield dimethyl methyl phosphate. google.com
Mechanistic Pathways of Methyl Phosphate Formation
The esterification of phosphoric acid with methanol generally follows a mechanism similar to the well-known Fischer esterification of carboxylic acids. masterorganicchemistry.com The reaction is acid-catalyzed, and phosphoric acid itself can provide the necessary protons.
The proposed mechanism involves several key steps:
Protonation: A phosphoryl oxygen atom of phosphoric acid is protonated, increasing the electrophilicity of the phosphorus atom.
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the electrophilic phosphorus atom. This results in the formation of a pentacoordinate intermediate.
Proton Transfer: A proton is transferred from the newly added methanol moiety to one of the hydroxyl groups on the intermediate.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the tetrahedral phosphorus center.
Deprotonation: The final protonated ester is deprotonated, typically by another methanol molecule or a water molecule, to yield the neutral monomethyl phosphate and regenerate the acid catalyst.
This process can be repeated to form dimethyl and trimethyl phosphate. pearson.comlibretexts.org In the context of the pressure-induced reaction, the mechanism is augmented by the physical process of ice VII formation, which concentrates the reactants and removes the water by-product, thereby driving the reaction forward. oup.com
Thermodynamic and Kinetic Profiles of Phosphoric Acid-Methanol Esterification
The esterification of phosphoric acid with methanol is a reversible reaction, and its thermodynamic and kinetic profiles are crucial for optimizing reaction conditions. masterorganicchemistry.com
Thermodynamics: The reaction is typically endothermic, meaning it requires an input of energy to proceed. The change in enthalpy (ΔH) is positive. The thermodynamic parameters for the esterification of fatty acids, which can serve as an analogue, show that the activation enthalpy (ΔH*) is positive for both the forward and reverse reactions. uobaghdad.edu.iq The reaction also involves a decrease in entropy (ΔS) as two reactant molecules combine to form one larger product molecule and a smaller water molecule, leading to a more ordered state. For the reaction to be spontaneous, the Gibbs free energy (ΔG = ΔH - TΔS) must be negative. Given the positive enthalpy, this often requires elevated temperatures to make the TΔS term sufficiently large to overcome the positive ΔH.
Kinetics: The rate of the esterification reaction is dependent on several factors, including temperature, catalyst concentration, and the concentration of reactants. Kinetic studies on analogous esterification reactions show that the reaction rate constant increases with temperature, as predicted by the Arrhenius equation. researchgate.net The activation energy (Ea) represents the minimum energy required for the reaction to occur. For the esterification of oleic acid, a representative fatty acid, activation energies have been reported in the range of 35-82 kJ/mol, depending on the catalyst and reaction order model used. researchgate.netnih.gov The reaction is often modeled using first or second-order kinetics. researchgate.netnih.gov For the specific phosphoric acid-methanol system, the pressure-induced synthesis demonstrates that extreme pressure can be a powerful kinetic parameter, dramatically increasing the reaction rate even at ambient temperature. researchgate.net
Phosphoric Acid As a Catalytic Agent in Methanol Driven Transformations
Catalytic Dehydration of Methanol (B129727) to Dimethyl Ether (DME)
The dehydration of methanol is a primary route for the production of dimethyl ether, a clean-energy carrier with properties similar to liquefied petroleum gas (LPG). nih.gov Phosphoric acid-based catalysts have demonstrated significant activity and selectivity in this process.
Performance of Bulk Phosphoric Acid Catalysts
While bulk phosphoric acid can catalyze methanol dehydration, its application in industrial processes is often limited due to its corrosive nature and difficulties in separation from the reaction products. Research has more frequently focused on modified or supported phosphoric acid catalysts to enhance stability and ease of use.
Application of Supported Phosphoric Acid Catalysts (e.g., Alumina (B75360), Zeolites, Activated Carbon, Zirconia)
Alumina (Al2O3): Phosphoric acid-modified alumina is a commonly used catalyst for methanol dehydration. google.com Modifying γ-Al2O3 with phosphorus can stimulate catalytic activity, leading to higher methanol conversion with minimal byproduct formation. ugm.ac.id However, the hydrophilic nature of alumina can lead to the preferential adsorption of water, which is a byproduct of the reaction, potentially reducing catalytic activity over time. doi.org
Zeolites: Zeolites, such as H-ZSM-5, are also widely investigated for this reaction due to their high catalytic activity. doi.org However, like alumina, they can be susceptible to deactivation.
Activated Carbon: Activated carbon has emerged as a promising support material. acs.org Chemical activation of materials like olive stones with phosphoric acid produces activated carbons with stable phosphorus surface complexes. doi.orgacs.org These catalysts exhibit high steady-state methanol conversion and selectivity to DME. doi.org The presence of oxygen in the reaction gas can prevent coke deposition on these carbon-based catalysts by continuously re-oxidizing reduced phosphorus surface groups. acs.org
Zirconia (ZrO2): Zirconia-based catalysts, particularly when modified with phosphoric acid, have shown significant activity for DME synthesis. The addition of phosphoric acid to zirconia enhances surface acidity, contributing to higher activity at lower temperatures. researchgate.net Studies on Zr-loaded, phosphorus-containing activated carbon have demonstrated that zirconium phosphate (B84403) species formed on the surface are responsible for high methanol conversion and DME selectivity. doi.orgnih.gov
Optimization of Catalyst Composition and Reaction Conditions for DME Production
Optimizing both the catalyst formulation and reaction parameters is crucial for maximizing DME yield and catalyst longevity.
Catalyst Composition: The ratio of phosphoric acid to the support material is a critical factor. For instance, in zirconia-supported catalysts, the P/Zr ratio influences the presence of Brønsted acid sites, which are believed to enhance methanol activation and catalytic activity. researchgate.net For activated carbon catalysts prepared from olive stones, the addition of zirconium to the phosphorus-containing material leads to the formation of highly active zirconium phosphate surface groups. nih.govmdpi.com
Reaction Conditions:
Temperature: Methanol conversion generally increases with temperature. doi.orgnih.gov However, at very high temperatures (above 425°C for some catalysts), the selectivity towards DME may decrease due to the formation of byproducts like methane (B114726) and carbon monoxide from methanol or DME decomposition. nih.gov For γ-alumina catalysts, an optimal temperature range of 290-350°C has been identified. researchgate.net
Space Velocity: The weight hourly space velocity (WHSV) also plays a significant role. Lower space velocities generally lead to higher methanol conversion. researchgate.net
Pressure: The methanol dehydration reaction is not significantly affected by pressure from a thermodynamic standpoint. researchgate.net
Water Content: The presence of water in the feed can negatively impact catalyst performance by competitively adsorbing onto the active sites. nih.govmdpi.com
| Catalyst Support | Key Findings | Reference(s) |
| Alumina (γ-Al2O3) | Modification with phosphorus stimulates catalytic activity and leads to high methanol conversion with insignificant byproduct generation. | ugm.ac.id |
| Activated Carbon | High steady-state methanol conversion and selectivity to DME; oxygen in the feed prevents coking. | doi.orgacs.org |
| Zirconia (ZrO2) | Enhanced surface acidity and higher activity at lower temperatures upon H3PO4 addition. | researchgate.net |
| Zr-loaded Activated Carbon | Zirconium phosphate species on the surface are responsible for high catalytic activity and selectivity (>95%). | doi.orgnih.gov |
Synthesis of Oxymethylene Ethers (OME) from Methanol and Formaldehyde
Oxymethylene ethers (OME) are promising synthetic diesel fuel additives that can significantly reduce pollutant emissions. mpg.de Phosphoric acid-based catalysts have shown to be effective in the synthesis of OME from methanol and formaldehyde.
Evaluation of H3PO4/Carbon Catalytic Systems
Carbon-supported phosphoric acid (H3PO4/C) has been identified as a highly productive and stable catalyst for the gas-phase synthesis of OME. mpg.deresearchgate.net These catalysts offer a cost-effective and simple preparation method compared to other materials like zeolites. mpg.de Research has shown that H3PO4/C catalysts can exhibit superior lifetimes compared to benchmark zeolite catalysts, maintaining a significant portion of their steady-state conversion over extended periods. researchgate.net The performance of these catalysts is linked to the presence of phosphoric acid species on the carbon support, which provide the necessary acid sites for the reaction. mpg.de
Selectivity Control and Oligomer Distribution in OME Synthesis
Controlling the selectivity and the distribution of oligomer chain lengths (n) in OME (CH3O(CH2O)nCH3) is a key challenge in their synthesis.
Catalyst Acidity: The acidity of the catalyst plays a crucial role. Studies on zeolite catalysts have indicated that lower amounts of acid sites are favorable for OME selectivity, while strong acid sites are linked to the formation of byproducts. mpg.de For H3PO4/C catalysts, the nature of the phosphoric acid species on the carbon surface influences the reaction pathway.
Reaction Conditions: Gas-phase synthesis using H3PO4/C has been shown to be a viable route, although it may predominantly lead to the formation of lower OMEs (e.g., OME1 and OME2). researchgate.net This can still be an advantageous step in a broader process to produce longer-chain OMEs (OME3-5), which are more desirable as diesel additives. researchgate.net Research has demonstrated that H3PO4/C catalysts can achieve high selectivity for OME1 and OME2. acs.org
| Catalyst | Key Performance Aspects | Reference(s) |
| H3PO4/Carbon | More productive and superior lifetime compared to benchmark zeolites. High selectivity for lower OMEs. | mpg.deresearchgate.netresearchgate.net |
| Zeolites | Activity is related to silica-to-alumina ratio. Low acid site concentration favors OME selectivity. | mpg.de |
Facilitation of Dimethyl Carbonate (DMC) Synthesis from Methanol and Carbon Dioxide
The direct synthesis of dimethyl carbonate (DMC) from methanol and carbon dioxide is an environmentally benign process, and the development of effective catalysts is crucial for its viability. Phosphoric acid-modified catalysts have shown significant promise in this area.
Researchers have found that modifying zirconia (ZrO₂) with phosphoric acid enhances its catalytic activity for DMC synthesis. researchgate.netgoogle.comacs.org These H₃PO₄/ZrO₂ catalysts enable the reaction to proceed with high selectivity at temperatures much lower than those required for unmodified zirconia. researchgate.netgoogle.comacs.org For instance, a commercially available ZrO₂ catalyst modified with H₃PO₄ yielded a DMC of 0.42%. researchgate.netsemanticscholar.org In another study, an optimized H₃PO₄/ZrO₂ catalyst with a P/Zr ratio of 0.05, calcined at 600°C, produced a DMC yield of 0.85 mmol/g of catalyst at a reaction temperature of 170°C over 2 hours. google.com Despite the high selectivity (estimated at 100%), this yield is considered low for potential commercialization. google.com On both zirconia and phosphoric acid-modified zirconia catalysts, by-products such as dimethyl ether and carbon monoxide were reported to be below the detection limit. acs.orgresearchgate.net
| Catalyst | Reaction Conditions | DMC Yield | Selectivity | Source |
|---|---|---|---|---|
| H₃PO₄/ZrO₂ | Not specified | 0.42% | High | researchgate.netsemanticscholar.org |
| H₃PO₄/ZrO₂ (P/Zr=0.05, Calcined at 600°C) | 170°C, 2 h | 0.85 mmol/g catalyst | ~100% | google.com |
The promotional effect of phosphoric acid on zirconia catalysts is primarily attributed to an enhancement of surface acidity, which contributes to higher catalytic activity. researchgate.netgoogle.com While unmodified ZrO₂ possesses Lewis acid sites (Zr⁴⁺), the modification with phosphoric acid introduces additional weak Brønsted acid sites. researchgate.net It is suggested that these Brønsted acid sites contribute to the activation of methanol, thereby enhancing the catalytic activity for DMC formation, particularly at lower temperatures. researchgate.net The active sites for DMC formation are believed to be derived from the interaction between phosphoric acid and zirconium hydroxide (B78521) during the catalyst's preparation. acs.orgresearchgate.net
Development and Performance of H3PO4/Zirconia Catalysts
Catalysis of Other Organic Reactions Involving Methanol
The catalytic properties of phosphoric acid extend to other important organic reactions where methanol is a key reactant or medium.
Phosphoric acid and its derivatives can catalyze aldol (B89426) condensation reactions. wikipedia.orgaakash.ac.in In one process, SiO₂-supported V-P-O catalysts, prepared using phosphoric acid, were used in a reaction between methanol and acetic acid. scilit.com In this system, the vanadium species catalyzed the oxidation of methanol to formaldehyde, which subsequently undergoes an aldol condensation reaction to form acrylic acid and methyl acrylate. scilit.com Chiral phosphoric acids have also been employed as catalysts in asymmetric aldol reactions to produce specific stereoisomers. acs.orgbeilstein-journals.org Furthermore, phosphoric acid can be used as a dehydration catalyst to convert the initial aldol addition product to the final condensed product. google.com
Phosphoric acid has been investigated as an effective catalyst for generating hydrogen from the methanolysis of sodium borohydride (B1222165) (NaBH₄). sci-hub.sesiirt.edu.tr The addition of an acid catalyst to the NaBH₄ solution increases the hydrogen generation rate (HGR) due to a higher proton concentration. mdpi.com In a study of NaBH₄ semi-methanolysis, increasing the H₃PO₄ concentration from 0.125 M to 0.5 M led to an increase in the volume of hydrogen produced. sci-hub.se The maximum normalized HGR obtained from NaBH₄ semi-methanolysis using 0.5 M H₃PO₄ was reported as 11,684 ml min⁻¹ g⁻¹. sci-hub.sesiirt.edu.tr The activation energy for this reaction was calculated to be 9.08 kJ mol⁻¹. sci-hub.se Other research has explored using phosphoric acid to protonate materials like Spirulina platensis microalgae or coal to create novel catalysts for NaBH₄ methanolysis. dergipark.org.trdergipark.org.tr A coal-based catalyst impregnated with 3M H₃PO₄ achieved a hydrogen production rate of 11,854 mL min⁻¹g.cat⁻¹ at 60 °C. dergipark.org.tr
| Catalyst System | H₃PO₄ Concentration | Max. Normalized HGR (ml min⁻¹ g⁻¹) | Activation Energy (kJ mol⁻¹) | Source |
|---|---|---|---|---|
| H₃PO₄ in Methanol | 0.5 M | 11,684 | 9.08 | sci-hub.sesiirt.edu.tr |
| H₃PO₄-treated Coal | 3 M (for impregnation) | 11,854 | 22.5 | dergipark.org.tr |
Phosphoric acid is a key component in certain types of fuel cells, particularly high-temperature direct methanol fuel cells (DMFCs). researchgate.netenergy.gov It is used as a non-volatile liquid electrolyte, often in the form of a phosphoric acid-doped polybenzimidazole (PBI) membrane. researchgate.net This setup allows for operation at elevated temperatures (e.g., 175-200°C), which can enhance the performance of the cell and improve the kinetics of methanol oxidation compared to lower temperature systems. researchgate.netcam.ac.uk However, the use of phosphoric acid also presents challenges. The adsorption of phosphate anions on the catalyst surface, typically platinum (Pt) or platinum-ruthenium (Pt-Ru), can inhibit the methanol oxidation reaction. Studies have shown that in a phosphoric acid electrolyte, the performance of a Pt-Ru catalyst for methanol oxidation is hindered by this phosphate adsorption. The transfer coefficient for methanol oxidation in phosphoric acid is lower than in other electrolytes, a phenomenon attributed to the adsorption of phosphate anions.
Chiral Phosphoric Acid-Catalyzed Enantioselective Transformations
Chiral phosphoric acids (CPAs), derivatives of phosphoric acid featuring axially chiral backbones like BINOL (1,1'-bi-2-naphthol) or SPINOL (1,1'-spirobiindane-7,7'-diol), have emerged as exceptionally versatile and powerful Brønsted acid organocatalysts. beilstein-journals.orgmagtech.com.cn Their unique structural framework, characterized by a stereochemically defined chiral pocket, allows for highly effective enantiocontrol in a vast array of chemical reactions. beilstein-journals.orgnih.gov In this context, transformations involving methanol as a key reactant or component are of significant interest, leading to the formation of valuable chiral building blocks. CPAs facilitate these reactions by activating substrates, typically imines or their precursors, through a dual-hydrogen-bond interaction, thereby creating a well-organized, chiral environment that dictates the facial selectivity of the nucleophilic attack by methanol.
A landmark application of this methodology is the enantioselective addition of alcohols to N-acyl imines, a reaction that provides access to chiral N,O-aminals. organic-chemistry.org Research has demonstrated that CPAs can effectively catalyze the addition of methanol to various N-acyl imines, yielding the corresponding N,O-aminals in excellent yields and high enantioselectivities. organic-chemistry.org For instance, the reaction between N-benzoyl-imines and methanol, catalyzed by a BINOL-derived phosphoric acid, proceeds efficiently under mild conditions. organic-chemistry.org The catalyst's effectiveness is sensitive to the steric and electronic properties of its 3,3'-substituents, which are crucial for creating the optimal chiral pocket for substrate binding and stereodifferentiation.
Detailed research findings have highlighted the broad applicability and high efficiency of this catalytic system. A notable study explored the three-component reaction involving alkenes, a sulfenylating agent, and methanol as a nucleophile, co-catalyzed by a chiral sulfide (B99878) and a chiral phosphoric acid. chinesechemsoc.org This protocol successfully synthesized a range of benzylic methyl ethers with two adjacent stereocenters in high yields and enantioselectivities. chinesechemsoc.org When 1,1-diphenylethene was used as the model substrate, the desired benzylic methyl ether was obtained with an 88% yield and 96% enantiomeric excess (ee) when the reaction was conducted in methanol. chinesechemsoc.org
Another significant advancement involves the kinetic resolution of unsaturated acetals. In one study, a chiral phosphoric acid catalyzed an intramolecular aza-Michael reaction, which unexpectedly produced methanol as a stoichiometric byproduct. umich.edu This methanol then participated in a kinetic resolution of the minor product enantiomer, reacting with it to form an unsaturated acetal (B89532) and thereby enriching the enantiopurity of the desired chiral piperidine (B6355638) product. umich.edu Increasing the catalyst loading enhanced this kinetic resolution, leading to higher enantioselectivities. umich.edu
Furthermore, chiral phosphoric acids have been employed in domino reactions. For example, additions of enaminones to isatin (B1672199) imines catalyzed by a CPA with bulky 2,4,6-triisopropylphenyl groups at the 3,3'-positions of the BINOL backbone afforded chiral 3-substituted 3-amino-2-oxindoles with enantioselectivities as high as 96% ee. beilstein-journals.org While this specific example does not directly use methanol as a primary nucleophile, it showcases the power of CPAs in complex transformations where methanol could potentially be used. beilstein-journals.org In a separate study, a nickel-catalyzed addition of methanol to N-Boc-isatin imines was developed, achieving up to 90% ee, demonstrating the feasibility of such additions, which could be a target for CPA catalysis. beilstein-journals.org
The research in this field consistently demonstrates that the catalyst structure is paramount. The acidity and the steric bulk of the substituents on the chiral backbone are fine-tuned to achieve optimal results for specific substrate combinations.
Detailed Research Findings:
The following tables summarize the results from key studies on chiral phosphoric acid-catalyzed enantioselective transformations involving methanol.
Table 1: Enantioselective Oxysulfenylation of Alkenes with Methanol This table presents data from a chiral sulfide/phosphoric acid co-catalyzed three-component reaction of alkenes, N-phenylthiosaccharin, and methanol to produce chiral benzylic methyl ethers.
| Entry | Alkene Substrate (R group) | Yield (%) | ee (%) |
| 1 | H (1,1-diphenylethene) | 88 | 96 |
| 2 | 4-Me | 92 | 96 |
| 3 | 4-OMe | 95 | 96 |
| 4 | 4-F | 85 | 95 |
| 5 | 4-Cl | 82 | 95 |
| 6 | 2-Me | 89 | 95 |
| 7 | 3-Me | 86 | 96 |
| Data sourced from a study on chiral sulfide/phosphoric acid cocatalysis. chinesechemsoc.org |
Table 2: Enantioselective Addition of Methanol to N-Acyl Imines This table shows results for the CPA-catalyzed addition of various alcohols, including methanol, to an N-acyl imine, leading to chiral N,O-aminals.
| Entry | Alcohol | Yield (%) | ee (%) |
| 1 | Methanol | 93 | 94 |
| 2 | Ethanol | 95 | 96 |
| 3 | n-Propanol | 92 | 96 |
| 4 | Isopropanol (B130326) | 85 | 97 |
| 5 | Benzyl alcohol | 96 | 99 |
| Data adapted from a study on the catalytic asymmetric addition of alcohols to imines. organic-chemistry.org |
Mechanistic Insights and Reaction Pathway Elucidation
Proton Transfer Processes and Acid-Base Equilibria in Methanol (B129727) Solutions
In methanolic solutions, phosphoric acid, a triprotic acid, engages in a series of proton transfer equilibria. libretexts.org The Brønsted-Lowry theory defines an acid as a proton donor and a base as a proton acceptor. msu.edu In this context, phosphoric acid donates a proton to methanol, which acts as a base. msu.edu This initial protonation of methanol is a critical first step in many acid-catalyzed reactions. libretexts.org
The equilibria can be represented as follows: H₃PO₄ + CH₃OH ⇌ H₂PO₄⁻ + CH₃OH₂⁺ H₂PO₄⁻ + CH₃OH ⇌ HPO₄²⁻ + CH₃OH₂⁺ HPO₄²⁻ + CH₃OH ⇌ PO₄³⁻ + CH₃OH₂⁺
The extent of these equilibria is influenced by the solvent environment. msu.edu The dielectric constant and hydrogen-bonding ability of the solvent can alter the stability of the ionic species formed. acs.org In aprotic solvents, Brønsted acids like phosphoric acid tend to form aggregates, but in the presence of a base like methanol, heterodimers and other multimers can form. acs.org The formation of these acid-base aggregates is a key factor in the catalytic pathways. acs.org The strength of an acid and its conjugate base are inversely related; a stronger acid will have a weaker conjugate base. msu.edu Acid-base equilibria will always favor the formation of the weakest acid and weakest base. msu.edu
Table 1: Proton Transfer Equilibria in Phosphoric Acid-Methanol System
| Equilibrium Step | Acid | Base | Conjugate Acid | Conjugate Base |
| 1 | H₃PO₄ | CH₃OH | CH₃OH₂⁺ | H₂PO₄⁻ |
| 2 | H₂PO₄⁻ | CH₃OH | CH₃OH₂⁺ | HPO₄²⁻ |
| 3 | HPO₄²⁻ | CH₃OH | CH₃OH₂⁺ | PO₄³⁻ |
Detailed Mechanisms of Esterification Reactions
The esterification of an alcohol with a carboxylic acid in the presence of an acid catalyst is known as the Fischer esterification. masterorganicchemistry.com While phosphoric acid is not a carboxylic acid, it can react with alcohols to form phosphate (B84403) esters. pearson.com The reaction between phosphoric acid and methanol can produce monomethyl phosphate and dimethyl phosphate. oup.comresearchgate.net
The mechanism of Fischer esterification involves several key steps, all of which are in equilibrium: masterorganicchemistry.com
Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of the carbonyl group, making the carbonyl carbon more electrophilic. masterorganicchemistry.com In the case of phosphoric acid esterification, a hydroxyl group on the phosphoric acid is protonated.
Nucleophilic attack: The alcohol (methanol) acts as a nucleophile and attacks the electrophilic phosphorus atom. pearson.com
Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups on the phosphoric acid. masterorganicchemistry.com
Elimination of water: A molecule of water, which is a good leaving group, is eliminated. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
High pressure has been shown to significantly promote the esterification reaction between phosphoric acid and methanol. oup.comresearchgate.net At 6 GPa and 25 °C, the yields of monomethyl phosphate and dimethyl phosphate were found to be 17.0% and 0.3%, respectively. oup.comresearchgate.net This pressure-induced esterification is thought to be driven by the concurrent crystallization of ice VII, a high-pressure form of ice. oup.com
Investigation of Carbocationic Intermediates in Acid-Catalyzed Dehydration
Phosphoric acid is a common catalyst for the dehydration of alcohols to form alkenes. libretexts.orglibretexts.orgrsc.org The mechanism of this reaction, particularly for secondary and tertiary alcohols, proceeds through a carbocation intermediate via an E1 pathway. libretexts.orglibretexts.org For primary alcohols, the reaction typically follows an E2 mechanism. libretexts.orglibretexts.org
The E1 mechanism for the dehydration of an alcohol involves the following steps:
Protonation of the hydroxyl group: The acid catalyst protonates the alcohol's hydroxyl group, converting it into a good leaving group (water). libretexts.orglabflow.com
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a carbocation intermediate. libretexts.orglibretexts.org The stability of the carbocation follows the order: tertiary > secondary > primary. libretexts.org
Deprotonation: A base, often a water molecule or the conjugate base of the acid catalyst, removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. libretexts.orglibretexts.org
Due to the involvement of a carbocation intermediate, rearrangements such as hydride or alkyl shifts can occur to form a more stable carbocation before the final deprotonation step. libretexts.orgnau.edu This can lead to a mixture of alkene products. libretexts.org The regioselectivity of the elimination often follows Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. nau.edu
Table 2: Relative Ease of Alcohol Dehydration
| Alcohol Type | Relative Reactivity |
| Tertiary (3°) | Fastest |
| Secondary (2°) | Intermediate |
| Primary (1°) | Slowest |
| Methanol | Very Slow |
This trend is based on the stability of the carbocation intermediate formed during the E1 dehydration mechanism. libretexts.org
Elucidation of Bifunctional Catalysis Mechanisms
Chiral phosphoric acids (CPAs) have emerged as powerful catalysts in a wide range of enantioselective transformations. beilstein-journals.orgmdpi.com Their catalytic prowess is often attributed to their ability to act as bifunctional catalysts, possessing both a Brønsted acidic site (the P-OH proton) and a Lewis basic site (the P=O oxygen). beilstein-journals.orgmdpi.com
This dual functionality allows the CPA to simultaneously activate both the electrophile and the nucleophile through a network of hydrogen bonds. beilstein-journals.orgmdpi.com In a typical scenario, the acidic proton of the phosphoric acid activates an electrophile, such as an imine, while the basic oxygen atom coordinates with a nucleophile. beilstein-journals.org This organization of the reactants within a chiral pocket created by the catalyst's backbone and its substituents directs the stereochemical outcome of the reaction. beilstein-journals.orgmdpi.comumich.edunih.gov
For instance, in the γ-addition of 2,3-disubstituted indoles to β,γ-alkynyl-α-imino esters, the chiral phosphoric acid catalyst plays a bifunctional role by activating both reactants via hydrogen bonds. beilstein-journals.orgnih.gov The chiral environment of the catalyst then controls the stereoselectivity through steric effects and π–π interactions. beilstein-journals.orgnih.gov The design of these catalysts, particularly the bulky substituents at the 3,3'-positions of the BINOL backbone, is crucial for creating an effective chiral pocket that leads to high enantioselectivity. mdpi.com
Analysis of Stereochemical Control in Chiral Catalysis
The stereochemical control exerted by chiral phosphoric acid catalysts is a result of the intricate chiral environment they create around the reacting species. mdpi.comumich.edu This environment is defined by the catalyst's chiral backbone, often derived from BINOL (1,1'-bi-2-naphthol), and the steric bulk of the substituents at the 3,3' positions. mdpi.com
In many reactions, the CPA forms a network of hydrogen bonds with the substrates, positioning them in a specific orientation that favors attack from one face over the other. umich.edunih.gov For example, in the enantioselective three-component coupling of a pyrrole (B145914), an aryl diazoester, and an aryl imine catalyzed by a palladium(II)/CPA system, the stereochemical control arises from various hydrogen-bonding interactions between the CPA ligand and the pyrrole and/or imine. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the role of the chiral skeleton in controlling enantioselectivity. mdpi.com These studies have shown that the shape and size of the catalyst's pocket, which are dependent on the chiral skeleton, play a key role in the stability of the transition states and, consequently, the enantioselectivity of the reaction. mdpi.com By modifying the chiral backbone and the substituents, it is possible to tune the catalyst's properties to achieve high levels of stereocontrol for a specific transformation. nih.gov
The Role of Water as a Co-solvent or Byproduct in Phosphoric Acid-Methanol Systems
Water can play a significant and multifaceted role in reactions involving phosphoric acid and methanol. It can be present as a co-solvent, a reactant, or a byproduct of the reaction. masterorganicchemistry.comresearchgate.netgoogle.com
In esterification reactions, water is a byproduct. masterorganicchemistry.com According to Le Chatelier's principle, the presence of excess water can shift the equilibrium back towards the reactants (hydrolysis), thus decreasing the yield of the ester. To drive the reaction towards the products, water is often removed as it is formed, for example, by using a Dean-Stark apparatus.
Conversely, in some contexts, water is essential for the reaction to proceed. In the electro-oxidation of small organic molecules on platinum in a phosphoric acid electrolyte, water can assist in the oxidation of adsorbed species. researchgate.net However, the catalytic activity can decrease as the water concentration decreases. researchgate.net The interaction between phosphoric acid and water is complex; at high temperatures, orthophosphoric acid can polymerize into di- and tri-phosphoric acids by liberating water. researchgate.net
In the purification of wet-process phosphoric acid, methanol is used to precipitate impurities. google.com Water is present in this system, and the separation of methanol and water from the purified phosphoric acid is a key step in the process. google.com The interaction of water with phosphoric acid clusters can also influence acid loss from membranes in applications like high-temperature proton-exchange membrane fuel cells. rsc.org The presence of water can initially increase the interaction energy within a phosphoric acid-base cluster, but an excess of water can lead to the leaching of the acid. rsc.org
Thermodynamic and Kinetic Analyses of H3po4 Methanol Systems
Determination of Dissociation Constants of Phosphoric Acid in Methanol-Water Mixtures
The dissociation of phosphoric acid (H₃PO₄) in methanol-water mixtures is a fundamental aspect of understanding its behavior in non-aqueous or mixed-solvent systems. Research has shown that the dissociation constants are significantly influenced by the solvent composition.
Conductometric studies have been employed to determine the dissociation constants of phosphoric acid in various methanol-water mixtures, with methanol (B129727) content ranging from 8.0% to 87% by weight. capes.gov.br These studies utilize methods suggested by Gelb and verified by the Fuoss-Kraus method to ascertain the dissociation constants. researchgate.net The first dissociation constant (pKₐ₁) of phosphoric acid has been determined in non-aqueous solvents like methanol, ethanol, and acetonitrile. researchgate.netcapes.gov.br
The addition of methanol to water alters the dielectric constant of the medium, which in turn affects the electrostatic interactions between the ionic species. The pKₐ of some acids decreases with the addition of methanol, reaching a minimum when the mole fraction of methanol is approximately 0.7. researchgate.net This behavior is attributed to the interplay of electrostatic and non-electrostatic effects. researchgate.net The total medium effect on the dissociation constant is considered a sum of these contributions. researchgate.net
For phosphoric acid, the dissociation constants (pK₁ and pK₂) have also been determined in dimethylformamide-water mixtures, and these values can be extrapolated to estimate the constants in pure dimethylformamide. researchgate.net
Table 1: Dissociation Constants of Phosphoric Acid in Methanol-Water Mixtures
| Methanol (wt%) | pKₐ₁ | Reference |
| 8.0 - 87.0 | Varies with composition | capes.gov.brresearchgate.net |
Note: Specific pKₐ₁ values for each percentage of methanol are detailed in the cited literature.
Kinetic Studies of Reactions within the Methanol-Phosphoric Acid System
The primary reaction of interest within the methanol-phosphoric acid system is the catalytic dehydration of methanol to produce dimethyl ether (DME). Phosphoric acid and its derivatives act as acid catalysts in this process.
Kinetic studies of methanol dehydration to DME have been conducted using various acid catalysts, including those derived from phosphoric acid. The reaction is often modeled using a first-order rate equation, particularly over catalysts like SAPO-11, where a linear correlation is observed between the natural logarithm of the rate constant (ln(k)) and the inverse of temperature (1/T). rsc.orgrsc.org This indicates that the reaction follows first-order kinetics. rsc.org
The activation energy (Eₐ) for this reaction varies depending on the specific catalyst used. For instance, a study using a Zr-loaded P-containing activated carbon catalyst reported an activation energy of 70 kJ mol⁻¹ for DME production. doi.org Another study on a γ-Al₂O₃ catalyst determined a much higher activation energy of 256.6 kJ/mol. bpdp.or.id Over a sulfonic acid resin catalyst, the activation energy was found to be 27.66 kJ/mole. scirp.org Research using a dealuminated zeolite Y catalyst calculated an activation energy of 1.044 x 10³ cal/mol (approximately 4.37 kJ/mol) for the forward reaction. cetjournal.it
Table 2: Activation Energies for Methanol Dehydration
| Catalyst | Activation Energy (Eₐ) | Reference |
| Zr-loaded P-containing activated carbon | 70 kJ/mol | doi.org |
| γ-Al₂O₃ | 256.6 kJ/mol | bpdp.or.id |
| HZSM-5 | 75 kJ/mol | researchgate.net |
| Sulfonic acid resin | 27.66 kJ/mol | scirp.org |
| Dealuminated zeolite Y | 1.044 x 10³ cal/mol | cetjournal.it |
The reaction mechanism is often described by a Langmuir-Hinshelwood model, where the surface reaction is the rate-determining step. scirp.orgscispace.com This model suggests that two methanol molecules adsorb onto adjacent acid sites before reacting. scirp.org An alternative is the Eley-Rideal model, where one adsorbed methanol molecule reacts with a methanol molecule from the bulk fluid. scirp.org
The rate of methanol dehydration is significantly influenced by reaction conditions.
Temperature: Increasing the reaction temperature generally increases the rate of methanol conversion up to an optimal point. cetjournal.itnih.gov For example, over a beta zeolite catalyst, methanol conversion increased with temperature from 280 to 400°C. nih.gov However, since the reaction is exothermic, higher temperatures can be thermodynamically unfavorable, leading to a decrease in equilibrium conversion. bpdp.or.idmdpi.com The selectivity towards DME can also decrease at higher temperatures due to the formation of hydrocarbons as by-products. nih.govresearchgate.net
Pressure: The dehydration of methanol to DME is an equimolar reaction, meaning there is no change in the number of moles. Therefore, pressure is not expected to have a significant effect on the equilibrium conversion. However, operating at moderate pressures (e.g., 900 kPa) is common in studies using batch reactors. scispace.com
Reactant Concentration: The concentration of methanol influences the reaction rate. Studies have shown a linear correlation between the inlet methanol concentration and the production of DME, which supports a first-order kinetic model. rsc.org Increasing the methanol concentration generally leads to a higher rate of DME formation, provided the catalyst is not saturated.
Rate Law Determination and Activation Energy Calculations
Thermodynamic Characterization of Key Reactions (e.g., Enthalpy and Gibbs Free Energy Changes)
The dehydration of methanol to DME is an exothermic reaction. mdpi.comresearchgate.net
2 CH₃OH ⇌ CH₃OCH₃ + H₂O
Thermodynamic analysis reveals that the standard enthalpy change (ΔH°) for this reaction is negative. researchgate.nete3s-conferences.org The Gibbs free energy (ΔG) and entropy (ΔS) changes are also crucial in determining the spontaneity and equilibrium of the reaction.
As the temperature increases, the enthalpy (ΔH) and entropy (ΔS) of the reaction decrease. mdpi.com Consequently, the Gibbs free energy (ΔG) increases with temperature. mdpi.com The reaction is thermodynamically favored at lower temperatures. mdpi.comresearchgate.net At temperatures above approximately 525°C, ΔG becomes positive, indicating the reaction is no longer thermodynamically favored. mdpi.com
Table 3: Thermodynamic Parameters for Methanol Dehydration to DME
| Thermodynamic Parameter | Value/Trend | Reference |
| Enthalpy Change (ΔH) | Exothermic (negative); decreases with increasing temperature. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Gibbs Free Energy Change (ΔG) | Negative at lower temperatures; increases with increasing temperature. mdpi.com | mdpi.com |
| Entropy Change (ΔS) | Decreases with increasing temperature. mdpi.com | mdpi.com |
The minimization of Gibbs free energy is a method used to determine the equilibrium composition of the reaction system. cetjournal.it
Studies on Catalyst Deactivation Kinetics (e.g., Coking Phenomena)
Catalyst deactivation is a significant issue in the dehydration of methanol, primarily due to coke formation. acs.orgscispace.com Strong acid sites on the catalyst can promote the formation of carbonaceous deposits (coke), which block active sites and pores, leading to a loss of catalytic activity. rsc.orgacs.orggoogle.com
The kinetics of catalyst deactivation can be modeled to predict coke formation under different operating conditions. acs.org The rate of deactivation is influenced by the reaction temperature and the nature of the catalyst. For instance, on phosphorus-containing activated carbon catalysts, deactivation occurs due to coke deposition on strong acid sites. acs.org The presence of oxygen in the reaction feed can mitigate coke formation by continuously re-oxidizing the catalyst surface. acs.org
Studies have shown that even highly stable catalysts like SAPO-11 experience some level of coking. rsc.org The deactivation can be particularly rapid when a dual-catalyst system is used for the direct synthesis of DME from syngas, due to interactions between the methanol synthesis catalyst and the dehydration catalyst. google.comosti.gov The acidity of the dehydration catalyst plays a crucial role in this deactivation mechanism. google.com
The regeneration of a deactivated catalyst can sometimes be achieved by treating it with air to burn off the coke deposits. acs.org
Advanced Characterization Techniques and Computational Methodologies
Spectroscopic Probes of Molecular Interactions (e.g., FTIR, XPS, Raman Spectroscopy)
Spectroscopic techniques are pivotal in elucidating the intricate interactions between phosphoric acid and methanol (B129727). Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful for probing vibrational dynamics, while X-ray Photoelectron Spectroscopy (XPS) provides information on surface elemental composition and chemical states.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy are used to investigate the hydrogen bonding networks in the phosphoric acid-methanol system. nih.govnih.gov Studies on methanol in various solvents have shown that shifts in the C-H stretching vibrations can indicate the participation of methanol's methyl group in hydrogen bonding. nih.gov For instance, blue shifts (shifts to higher wavenumbers) of the C-H stretching vibrations of methanol have been observed in polar solvents, suggesting improper hydrogen bonding. nih.gov In the context of phosphoric acid-treated materials, FTIR is used to identify and distinguish between Brønsted and Lewis acid sites by analyzing samples adsorbed with probe molecules like pyridine (B92270). cambridge.org The interaction between the probe molecule and the acid sites leads to characteristic shifts in the vibrational bands, allowing for quantification of the different types of acidity. cambridge.org Raman spectroscopy complements FTIR by providing information on molecular vibrations, particularly for non-polar bonds. labmanager.com It has been used to study the selective enhancement of vibrational modes of molecules adsorbed on nanoparticle surfaces, indicating strong chemical interactions. berkeley.edu
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the near-surface region of a material. In studies involving phosphoric acid-treated catalysts, XPS is employed to quantify the amount of phosphorus present on the surface. semanticscholar.org Research has shown a correlation between the surface concentration of phosphorus, often in the form of phosphates and polyphosphate esters, and the surface acidity of the material. semanticscholar.org These phosphorus-containing surface groups possess hydroxyl groups that can act as Brønsted acid sites, crucial for catalytic reactions like alcohol dehydration. semanticscholar.org
| Technique | Information Provided | Application Example |
| FTIR | Vibrational modes of functional groups, identification of Brønsted and Lewis acid sites. cambridge.orglabmanager.com | Analyzing pyridine-adsorbed, phosphoric acid-treated clays (B1170129) to quantify acid site distribution. cambridge.org |
| Raman | Molecular vibrations, complementary to FTIR, surface enhancement effects. labmanager.comberkeley.edu | Studying the interaction of capping agents with platinum nanoparticles through selective vibrational enhancement. berkeley.edu |
| XPS | Surface elemental composition and chemical states. semanticscholar.org | Determining the surface concentration of phosphorus on acid-activated carbons to correlate with acidity. semanticscholar.org |
X-ray Diffraction (XRD) for Structural Analysis of Catalytic Materials and Reaction Products
X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. In the context of catalysis involving phosphoric acid and methanol, XRD is used to analyze the structure of catalysts before and after modification with phosphoric acid, as well as after catalytic reactions.
Studies on zeolites, such as ZSM-5, modified with phosphoric acid for the methanol-to-hydrocarbons (MTH) reaction, utilize XRD to assess changes in crystallinity. acs.orgrug.nl The modification process, which can involve impregnation with phosphoric acid followed by calcination, can sometimes lead to a reduction in the relative intensity of characteristic diffraction peaks, suggesting some degradation of the zeolite framework. acs.org However, in other cases, such as the modification of γ-Al₂O₃ with phosphoric acid, XRD results have shown no significant changes to the crystalline structure of the alumina (B75360) support. ugm.ac.id This indicates that the modification primarily affects the surface properties rather than the bulk crystal structure. ugm.ac.id XRD is also used to identify the phases of synthesized catalysts, such as copper-based catalysts prepared in methanol for hydrolysis reactions. tandfonline.com The patterns can reveal the crystalline phases present (e.g., Cu) and provide information about the crystallite size, which can be influenced by the synthesis solvent. tandfonline.com
Surface Acidity Characterization of Phosphoric Acid-Treated Materials (e.g., Ammonia (B1221849) Temperature-Programmed Desorption)
The surface acidity of catalysts is a critical factor in many reactions involving methanol, such as its dehydration to dimethyl ether. Ammonia Temperature-Programmed Desorption (NH₃-TPD) is a widely used technique to characterize the number and strength of acid sites on a catalyst's surface.
The NH₃-TPD method involves saturating the catalyst with ammonia at a low temperature, followed by a programmed increase in temperature while monitoring the desorption of ammonia. acs.org The desorption temperature corresponds to the strength of the acid sites (ammonia desorbs from weaker sites at lower temperatures and from stronger sites at higher temperatures), and the amount of desorbed ammonia quantifies the total number of acid sites. acs.orgacs.org
In studies of phosphoric acid-modified zeolites (P-ZSM-5), NH₃-TPD profiles typically show two desorption peaks corresponding to weak and strong acid sites. acs.org The addition of phosphorus generally leads to a decrease in the intensity of the high-temperature desorption peak, indicating a reduction in the number of strong acid sites. acs.org Similarly, for acid-treated clays, NH₃-TPD analysis reveals changes in the surface acidity, often showing a decrease in the concentration of acid sites after treatment. cambridge.org The profiles can distinguish between acid sites of different strengths, such as weak, medium, and strong sites, based on the desorption temperature ranges. ugm.ac.id
| Material | Treatment | Key Findings from NH₃-TPD | Reference |
| ZSM-5 Zeolite | Impregnation with (NH₄)₂HPO₄ | Decrease in strong acid sites with increasing phosphorus loading. | acs.org |
| γ-Al₂O₃ | Impregnation with H₃PO₄ | Elimination of weak acid sites; primarily medium and strong sites remain. | ugm.ac.id |
| SAPO-34 | Treatment with HCl | Reduction in micropore volume and modification of acid site concentration. | acs.org |
| Kaolin Clay | Activation with H₃PO₄ | Creation of active sites for methanolysis. |
Computational Chemistry and Molecular Simulation Approaches
Computational methods provide a molecular-level understanding of the H₃PO₄-methanol system that is often inaccessible through experimental techniques alone. These approaches can elucidate reaction mechanisms, determine energetic barriers, and simulate the behavior of these molecules in the condensed phase.
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the electronic structure of molecules and mapping out the potential energy surfaces of chemical reactions. numberanalytics.com DFT has been used to investigate the reaction mechanisms of methanol steam reforming on catalyst surfaces, identifying the most favorable reaction pathways and the role of surface intermediates. mdpi.com
In the context of the H₃PO₄-methanol system, QM calculations can be used to model the protonation steps, the formation of intermediates, and the transition states involved in reactions like esterification or dehydration. researchgate.netumich.edu For example, multilevel quantum mechanical calculations, combining DFT with higher-level methods like Møller–Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), have been employed to study the dehydration of methanol in zeolites. rsc.org These studies can accurately predict adsorption and reaction enthalpies and elucidate how promoter molecules, which could be related to phosphate (B84403) species, lower the activation barriers for the reaction. rsc.org DFT calculations can also determine gas-phase proton affinities and interaction energies between phosphoric acid and other molecules, providing fundamental data on their reactivity. researchgate.net
Molecular Dynamics (MD) simulations are used to study the time evolution of a system of atoms and molecules, providing insights into the structure, dynamics, and thermodynamic properties of the condensed phase. ustc.edu.cn For phosphoric acid, MD simulations using force fields like COMPASS have successfully reproduced experimental data such as density, radial distribution functions, and self-diffusion coefficients at various temperatures. researchgate.net
Identifying the transition state (TS)—the highest energy point along a reaction coordinate—is key to understanding the kinetics of a chemical reaction. numberanalytics.comsolubilityofthings.com The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. solubilityofthings.com
Computational methods, such as DFT, are used to locate transition state structures and calculate their energies. numberanalytics.comnih.gov For reactions involving H₃PO₄ and methanol, these calculations can map out the entire reaction pathway, including intermediates and transition states. For example, in the enantioselective synthesis of piperidines catalyzed by a chiral phosphoric acid, computational studies identified the lowest energy reaction path and the key transition states, revealing that the reaction proceeds through a phosphate acetal (B89532) intermediate. umich.edu These calculations can determine the energy barriers for different steps, such as proton transfer and cyclization, and explain the observed stereoselectivity. umich.edu Similarly, studies on methanol dehydration have computationally determined the energy barriers for associative and dissociative mechanisms, showing how promoter molecules can lower these barriers. rsc.org
Theoretical Thermodynamic Calculations of Reaction Pathways
The esterification of phosphoric acid (H₃PO₄) with methanol (CH₃OH) is a sequential reaction that can theoretically yield monomethyl phosphate (MMP), dimethyl phosphate (DMP), and trimethyl phosphate (TMP). Understanding the thermodynamics of these reaction pathways is crucial for controlling the synthesis of these distinct phosphate esters. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the mechanisms, transition states, and energetic landscapes of such reactions.
Theoretical studies on the acid-catalyzed esterification of carboxylic acids with alcohols have provided a framework for understanding similar reactions involving phosphoric acid. These studies often model the reaction as a concerted process involving a cyclic transition state. For the esterification of phosphoric acid with methanol, analogous multi-step reaction pathways can be proposed and their thermodynamic feasibility evaluated through computational methods. While a comprehensive DFT study specifically detailing the thermodynamics of H₃PO₄ esterification by methanol is not extensively documented in publicly available literature, the principles can be inferred from related computational studies on acid catalysis and esterification. researchgate.netresearchgate.net
The reaction proceeds through a series of nucleophilic attacks by the oxygen atom of methanol on the phosphorus atom of phosphoric acid (or its protonated form), followed by the elimination of a water molecule. Each subsequent esterification step introduces an additional methyl group, and the thermodynamic parameters associated with each step, such as the Gibbs free energy of reaction (ΔG), the enthalpy of reaction (ΔH), and the activation energy (Ea), can be calculated. These calculations help to predict the spontaneity and rate of each esterification step.
The general mechanism for acid-catalyzed esterification suggests that the reaction is initiated by the protonation of the phosphoric acid, which increases the electrophilicity of the phosphorus atom. Methanol then acts as a nucleophile, attacking the phosphorus center. A proton transfer and the subsequent removal of a water molecule lead to the formation of the phosphate ester. This process can be repeated to form di- and tri-methylated products.
Detailed Research Findings
The reaction pathways for the formation of MMP, DMP, and TMP from phosphoric acid and methanol can be computationally modeled to determine their thermodynamic properties. The following tables present hypothetical, yet plausible, thermodynamic data for the sequential esterification reactions, based on values reported for similar systems in the literature. These tables are for illustrative purposes to demonstrate the type of data generated from theoretical calculations.
Table 1: Calculated Thermodynamic Data for the Formation of Monomethyl Phosphate (MMP)
This table outlines the calculated thermodynamic parameters for the first esterification step, where one molecule of phosphoric acid reacts with one molecule of methanol to produce monomethyl phosphate and water.
| Thermodynamic Parameter | Reactants (H₃PO₄ + CH₃OH) | Transition State | Products (MMP + H₂O) |
| Enthalpy (kcal/mol) | 0 | +20.5 | -10.2 |
| Gibbs Free Energy (kcal/mol) | 0 | +22.1 | -8.5 |
| Activation Energy (Ea) (kcal/mol) | \multicolumn{3}{c | }{20.5} |
Table 2: Calculated Thermodynamic Data for the Formation of Dimethyl Phosphate (DMP)
This table shows the calculated thermodynamic parameters for the second esterification step, where monomethyl phosphate reacts with another molecule of methanol to yield dimethyl phosphate and water.
| Thermodynamic Parameter | Reactants (MMP + CH₃OH) | Transition State | Products (DMP + H₂O) |
| Enthalpy (kcal/mol) | 0 | +21.8 | -9.8 |
| Gibbs Free Energy (kcal/mol) | 0 | +23.5 | -7.9 |
| Activation Energy (Ea) (kcal/mol) | \multicolumn{3}{c | }{21.8} |
Table 3: Calculated Thermodynamic Data for the Formation of Trimethyl Phosphate (TMP)
This table presents the calculated thermodynamic parameters for the final esterification step, where dimethyl phosphate reacts with a third molecule of methanol to form trimethyl phosphate and water.
| Thermodynamic Parameter | Reactants (DMP + CH₃OH) | Transition State | Products (TMP + H₂O) |
| Enthalpy (kcal/mol) | 0 | +23.1 | -9.1 |
| Gibbs Free Energy (kcal/mol) | 0 | +24.9 | -7.2 |
| Activation Energy (Ea) (kcal/mol) | \multicolumn{3}{c | }{23.1} |
These illustrative tables demonstrate that the activation energies for the successive esterification steps are expected to be in a similar range, with a slightly increasing trend, which could be attributed to steric hindrance. The negative Gibbs free energies of reaction suggest that each esterification step is thermodynamically favorable under standard conditions. However, the actual product distribution will depend on the reaction kinetics and conditions such as temperature, pressure, and catalyst concentration. High-pressure experiments have indeed shown that the esterification of phosphoric acid with methanol proceeds to yield monomethyl phosphate and dimethyl phosphate.
Advanced Applications in Chemical Processing and Materials Science
Phosphoric Acid Purification Processes Utilizing Methanol (B129727) as an Extraction Solvent
The production of phosphoric acid via the "wet process"—decomposing phosphate (B84403) rock with sulfuric acid—yields an impure product containing various metallic and fluorine contaminants. google.comtyextractor.com For many applications, particularly in the food and pharmaceutical industries, this crude acid requires extensive purification. Solvent extraction is a primary method for this purification, and methanol is a significant solvent in these processes due to its low cost, low boiling point, and the fact that it does not form constant boiling mixtures with water. google.comgloballcadataaccess.org
Methanol's utility in this context is often as part of a multi-component system. While methanol alone does not precipitate impurities from wet-process phosphoric acid, its combination with ammonia (B1221849) proves effective. google.com In this process, the addition of methanol and an ammonia source to the crude acid precipitates most metallic and fluorine impurities as solid ammonium (B1175870) metallic phosphates and fluorine compounds. google.com These solids can be filtered off, and the methanol is then distilled from the clarified solution to yield a partially purified, concentrated phosphoric acid. google.com The solid by-products themselves can be repurposed as fertilizer materials. google.com
Another approach involves using a mixture of organic solvents. For instance, a mixture of a water-immiscible solvent like i-amyl alcohol and a fully water-miscible solvent like isopropanol (B130326) (a C₃ alcohol similar to methanol in properties) can be used in multistage countercurrent extraction to purify the acid. google.com In some patented processes, methanol is used to extract phosphoric acid from a solid mixture containing calcium sulfate (B86663) and ammonium sulfate, with subsequent distillation to recover substantially pure phosphoric acid. google.com The selection of the solvent system is critical, with various alcohols and other organic solvents being used industrially, but methanol's economic advantages make it a noteworthy component. tyextractor.comgoogle.com
The efficiency of solvent extraction processes for phosphoric acid purification is influenced by several factors, as detailed in the table below based on studies of similar alcohol-based systems.
| Parameter | Influence on Extraction Efficiency | Source |
|---|---|---|
| Initial H₃PO₄ Concentration | Distribution factor increases with higher initial acid concentration. For example, with n-butyl alcohol, the factor rose from 0.178 to 0.436 as P₂O₅ concentration increased from 5.38% to 25.61%. | preprints.org |
| Presence of Sulfuric Acid | The presence of H₂SO₄ generally enhances the extraction of H₃PO₄ into the organic solvent phase. | |
| Temperature | Has a slight negative or negligible influence on the extraction process within typical operating ranges (e.g., 25°C to 60°C). | preprints.orgresearchgate.net |
| Alcohol Type | Extraction efficiency decreases with an increasing number of carbon atoms in the alcohol molecule, but phase separation becomes slower. | researchgate.net |
Role in the Synthesis of Bio-Derived Chemicals and Biofuels (e.g., Biodiesel, Bio-oil Valorization)
The production of biodiesel, a renewable fuel, predominantly involves the transesterification of triglycerides from vegetable oils or animal fats with a short-chain alcohol, most commonly methanol. nih.govhydrite.com This reaction is typically catalyzed by an alkali catalyst like sodium hydroxide (B78521) or potassium hydroxide. mdpi.com However, when using low-cost feedstocks, which often contain high levels of free fatty acids (FFAs), these basic catalysts react with the FFAs to form soaps, complicating the process. combustion-institute.it
This is where phosphoric acid plays a crucial role. It is often used in one of two ways:
Pre-treatment (Esterification): Feedstocks high in FFAs can undergo an acid-catalyzed esterification step prior to transesterification. hydrite.comcombustion-institute.it Mineral acids, including phosphoric acid, can catalyze the reaction of FFAs with methanol to form fatty acid methyl esters (FAMEs), the molecules that constitute biodiesel. nih.gov This reduces the FFA content, allowing for subsequent efficient alkaline-catalyzed transesterification. combustion-institute.it
Neutralization: After the alkaline-catalyzed transesterification is complete, phosphoric acid is used to neutralize the catalyst (e.g., NaOH or KOH). prosim.net This stops the reaction and aids in the separation and purification of the biodiesel and the glycerol (B35011) by-product. mdpi.comresearchgate.net
The interaction of H₃PO₄ and methanol is also relevant in the upgrading or valorization of bio-oil. Bio-oil, produced from the pyrolysis of biomass, is a complex mixture of oxygenated organic compounds that is acidic and unstable. ncsu.edu Upgrading is necessary to convert it into a usable fuel. One method involves reacting the bio-oil with alcohols like methanol in the presence of an acid catalyst. ncsu.edu This can convert aldehydes and ketones into more stable acetals and ketals. While sulfuric acid is often cited, phosphoric acid has also been investigated as a catalyst for these reactions, showing some effect on the formation of compounds like dimethyl ether (DME) from components within the bio-oil. ncsu.edu
| Process Step | Role of H₃PO₄ | Role of Methanol | Key Outcome | Source |
|---|---|---|---|---|
| Pre-treatment (Esterification) | Acts as a catalyst to convert Free Fatty Acids (FFAs). | Reactant that converts FFAs into FAMEs. | Reduces FFA content in low-grade oils, preventing soap formation. | hydrite.comcombustion-institute.it |
| Transesterification | Can be used as a catalyst, though slower than alkaline catalysts. | Primary reactant that converts triglycerides into FAMEs. | Production of fatty acid methyl esters (biodiesel). | nih.govmdpi.com |
| Neutralization/Separation | Neutralizes the alkaline catalyst (e.g., NaOH, KOH) after reaction. | Excess methanol is recovered and recycled. | Stops the reaction and facilitates the purification of biodiesel and glycerol. | prosim.netmdpi.com |
Development of Novel Catalyst Systems for Sustainable Chemical Production
The combination of phosphoric acid and a carbon-based support material creates robust solid acid catalysts with applications in sustainable chemistry. researchgate.netmdpi.com These catalysts are prepared by impregnating a carbon source, such as activated carbon from olive stones or coal, with phosphoric acid, followed by thermal treatment (carbonization). mdpi.comdergipark.org.tr The resulting material possesses strongly acidic C-O-P groups on its surface, which are catalytically active. mdpi.com
These H₃PO₄/Carbon catalysts have shown significant promise in several green chemical processes where methanol is a key reactant or product:
Oxymethylene Ether (OME) Synthesis: Carbon-supported phosphoric acid has been found to be a highly productive catalyst for the gas-phase synthesis of OMEs from methanol and formaldehyde. researchgate.net OMEs are valuable diesel fuel additives that can reduce soot emissions.
Hydrogen Production: A metal-free catalyst, prepared by impregnating coal with H₃PO₄, has demonstrated high catalytic activity for producing hydrogen from the methanolysis of sodium borohydride (B1222165). dergipark.org.tr This offers a pathway to hydrogen generation using less expensive, earth-abundant materials. dergipark.org.tr
Methanol-to-Olefins (MTO): While zeolites are the benchmark catalysts for converting methanol to light olefins like propylene (B89431) and ethylene, research has explored modifying these zeolites with phosphoric acid. academie-sciences.fr This modification can alter the catalyst's properties, influencing product selectivity; for instance, a P-containing MFI zeolite showed high stability and selectivity towards ethylene. academie-sciences.fr
Phosphoric acid has also been used to modify other supports, like alumina (B75360) (Al₂O₃), for biofuel applications. H₃PO₄/Al₂O₃ catalysts have been used in the conversion of oleic acid into hydrocarbons in the range of gasoline and diesel. scielo.br Although this specific process does not directly involve methanol as a reactant, it is part of the broader effort to produce biofuels, where methanol-based transesterification is a dominant technology. mdpi.comscielo.br
| Catalyst System | Reactants | Product(s) | Key Finding | Source |
|---|---|---|---|---|
| H₃PO₄/Carbon | Methanol, Formaldehyde | Oxymethylene Ethers (OME) | More productive than benchmark zeolite catalysts for gas-phase OME synthesis. | researchgate.net |
| H₃PO₄-treated Coal | Sodium Borohydride, Methanol | Hydrogen (H₂) | Achieved high hydrogen production rate (11,854 mL min⁻¹g.cat⁻¹) at 60 °C. | dergipark.org.tr |
| H₃PO₄-modified ZSM-5 Zeolite | Methanol | Ethylene, Propylene | P-containing zeolite showed high stability and selectivity towards ethylene. | academie-sciences.fr |
| H₃PO₄/Al₂O₃ | Oleic Acid | Diesel-range hydrocarbons | H₃PO₄ impregnation improved the support's activity and selectivity for diesel. | scielo.br |
Relevance to Prebiotic Chemistry and the Origin of Phosphorylated Biomolecules
A central question in origin-of-life research is how the first phosphorylated biomolecules (like DNA, RNA, and ATP) were formed on the primitive Earth. usf.edu The low reactivity and solubility of common phosphate minerals in water present a significant hurdle, often called the "phosphorylation problem". mdpi.com
One compelling hypothesis involves the role of extraterrestrial materials, specifically the meteoritic mineral schreibersite ((Fe,Ni)₃P). nih.gov This mineral is significantly more reactive than terrestrial phosphate minerals. Research has shown that when schreibersite corrodes in water, it can release various soluble and reactive phosphorus species, including phosphites and pyrophosphates.
Crucially, these reactive phosphorus species can phosphorylate simple organic molecules that were likely present on the early Earth. Methanol, as the simplest alcohol, is a key model compound in this research. Studies have demonstrated that the corrosion of schreibersite can phosphorylate organic compounds, and recent computational studies have specifically modeled the interaction of methanol with schreibersite surfaces. acs.org These ab initio calculations show that the schreibersite surface promotes the deprotonation of methanol, a key activation step. acs.org The simulations confirm that the subsequent formation of methyl phosphate (phosphorylated methanol) is a thermodynamically favorable process. acs.org
This pathway suggests that meteoritic phosphorus, reacting with simple organic molecules like methanol in aqueous environments on the early Earth, could have been a viable route to producing the first organophosphates, the essential precursors to more complex biomolecules. acs.org Other studies have also shown that irradiating phosphite (B83602) in the presence of simple alcohols can synthesize phosphonic acids, further supporting the idea that reactive, reduced phosphorus species played a key role in prebiotic phosphorylation. nih.govroyalsocietypublishing.org
Q & A
Q. What is the role of H3PO4 in methanol-based mobile phases for HPLC?
- Methodological Answer : H3PO4 serves as a pH modifier and ion-pairing agent to enhance chromatographic resolution:
Adjust aqueous phase pH to ~2.8 to suppress analyte ionization, reducing peak tailing.
Optimize ratios with methanol/acetonitrile (e.g., 50:25:25 H3PO4:methanol:acetonitrile) to balance retention and separation .
Q. How to prepare a stable H3PO4-methanol solution for phytochemical extractions?
- Methodological Answer :
Use 1% H3PO4 in water to acidify methanol (e.g., 10:90 methanol:acidified water).
Sonicate samples for 5 min, centrifuge (1000 ×g, 5 min), and repeat extraction to maximize yield.
Adjust final volume with 1% H3PO4 to stabilize acid-labile compounds like anthocyanins .
Advanced Research Questions
Q. How to optimize H3PO4-methanol-acetonitrile ratios in HPLC for resolving polar and nonpolar analytes?
- Methodological Answer :
Start with isocratic elution (e.g., 45% methanol, 0.01% H3PO4) for baseline separation.
For complex mixtures, implement gradient elution (e.g., 15% → 60% methanol in 0.1% H3PO4).
Validate using Zorbax SB-C18 columns (100 × 4.6 mm, 3.5 µm) at 30°C and 1.2 mL/min flow rate .
Q. How does H3PO4 doping affect proton conductivity in polybenzimidazole (PBI) membranes for methanol fuel cells?
- Methodological Answer :
Acid-dope PBI membranes with concentrated H3PO4 (e.g., 85%) to enhance proton transport.
Measure conductivity via electrochemical impedance spectroscopy (EIS) at 120–200°C.
Balance doping level to avoid methanol crossover, which reduces cell efficiency .
Q. How to address solvent-induced contradictions in NMR quantification when using H3PO4 vs. methanol?
- Methodological Answer :
Recognize that H3PO4 dissociates into ions, altering electric fields (increasing Rs in RF coils), while methanol does not.
Calibrate using internal standards (e.g., TSP) to account for ionic strength variations.
Prefer deuterated methanol for minimal interference in proton exchange studies .
Q. What methodological considerations are critical for synthesizing CsH2PO4 using H3PO4-methanol precipitation?
- Methodological Answer :
Precipitate CsH2PO4 from an aqueous H3PO4-Cs2CO3 mixture by adding methanol dropwise.
Filter and wash extensively with methanol to remove residual acid.
Dry at 80°C overnight to obtain polycrystalline CsH2PO4 for proton conductivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
